Acetylacetone

Overview

Description

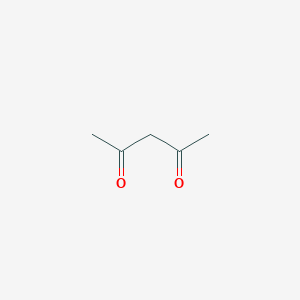

Acetylacetone (2,4-pentanedione) is a β-diketone with the chemical formula CH₃C(O)CH₂C(O)CH₃. It exists in equilibrium between keto and enol tautomers, with the enol form stabilized by an intramolecular hydrogen bond (Fig. 1). This tautomerization underpins its reactivity and versatility in coordination chemistry, organic synthesis, and industrial applications .

Preparation Methods

Traditional Chemical Synthesis Methods

Thermal Rearrangement of Isopropenyl Acetate

The industrial-scale production of acetylacetone predominantly relies on the pyrolysis of isopropenyl acetate at elevated temperatures. In this process, isopropenyl acetate vapor is heated to 520°C in a chromium-iron or nickel-chromium alloy reactor, followed by rapid quenching to condense this compound while separating gaseous byproducts (e.g., carbon monoxide, methane, ketene) . Early implementations achieved a 53% conversion rate of isopropenyl acetate, yielding 45% this compound relative to the starting material . However, this method suffered from soot accumulation and tar formation, necessitating frequent reactor maintenance and reducing operational continuity.

A patented innovation introduced lead tetraalkyl catalysts (e.g., tetramethyllead) to mitigate these issues. By conducting the rearrangement at 300–600°C in the presence of tetraalkyllead compounds, conversion rates improved to 81% , with this compound yields reaching 65% . Spectral analysis confirmed that the lead content in the final product remained within acceptable limits, addressing contamination concerns.

Key Parameters and Byproducts

-

Temperature : 300–600°C (optimal: 500–520°C)

-

Catalyst : Tetraalkyllead compounds (0.1–1.0 wt%)

Claisen Condensation of Ethyl Acetate and Acetone

The Claisen condensation employs sodium ethoxide to catalyze the reaction between ethyl acetate and acetone, forming this compound via nucleophilic acyl substitution. While historically significant, this method is less industrially viable due to low yields (~30%) and the stoichiometric use of base, which generates substantial waste . Side reactions, such as the self-condensation of ethyl acetate, further complicate product purification.

Biosynthetic Pathways for this compound

Reverse Biodegradation Strategy

Inspired by the natural degradation of this compound in Acinetobacter johnsonii, researchers engineered a synthetic pathway in Escherichia coli by reversing the enzymatic steps of biodegradation . The enzyme Dke1, which cleaves this compound into acetate and methylglyoxal during degradation, was repurposed to catalyze the condensation of these precursors into this compound under anaerobic conditions .

Pathway Engineering

-

Precursor Synthesis :

-

Methylglyoxal was generated from glycolysis intermediates via methylglyoxal synthase (MgsA).

-

Acetate was produced from acetyl-CoA using phosphate acetyltransferase and acetate kinase.

-

-

Condensation Reaction :

-

Dke1 catalyzed the reversible condensation of methylglyoxal and acetate into this compound.

-

Initial shake-flask fermentations yielded 32.6 mg/L this compound, while in vitro assays with purified Dke1 achieved 129.5 mg/L , highlighting the impact of competing metabolic pathways in vivo .

Enzyme Optimization via Site-Directed Mutagenesis

Rational design of Dke1 targeted residues near the substrate-binding pocket. The double mutant K15Q/A60D enhanced this compound production by 3.6-fold compared to wild-type Dke1, attributed to improved substrate affinity and reduced steric hindrance . Fed-batch fermentation with the mutant strain yielded 556.3 mg/L this compound, demonstrating scalability .

Comparative Enzyme Performance

| Dke1 Variant | This compound Titer (mg/L) | Fold Increase |

|---|---|---|

| Wild-type | 32.6 ± 1.0 | 1.0 |

| K15Q | 89.4 ± 4.2 | 2.7 |

| A60D | 102.1 ± 5.5 | 3.1 |

| K15Q/A60D | 115.7 ± 5.1 | 3.6 |

Comparative Analysis of Synthesis Methods

Yield and Environmental Impact

-

Thermal Rearrangement : High yield (65%) but requires energy-intensive conditions and toxic catalysts .

-

Claisen Condensation : Low yield (30%) with significant waste generation .

-

Biosynthesis : Moderate yield (556 mg/L) but operates under ambient conditions with renewable substrates .

Industrial Scalability

Thermal methods dominate industrial production due to established infrastructure, whereas biosynthetic routes remain at the pilot scale. Metabolic engineering and fermentation optimization are critical to bridging this gap.

Chemical Reactions Analysis

Types of Reactions: Acetylacetone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form acetic acid and carbon dioxide.

Reduction: It can be reduced to form 2,4-pentanediol.

Substitution: this compound can undergo substitution reactions to form metal acetylacetonate complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Metal salts such as copper(II) chloride and iron(III) chloride are used to form metal acetylacetonate complexes.

Major Products:

Oxidation: Acetic acid and carbon dioxide.

Reduction: 2,4-pentanediol.

Substitution: Metal acetylacetonate complexes.

Scientific Research Applications

Chemical Synthesis

Catalysts

Acetylacetone is extensively utilized as a catalyst in organic synthesis. Various metal acetylacetonates serve as effective catalysts in polymerization and other reactions. For example:

- Calcium Acetylacetonate : Used for synthesizing dimethylaminoethanol (DMAE) through transesterification with methyl methacrylate (MMA) .

- Zinc Acetylacetonate : Acts as a precursor for sorbic acid via condensation reactions .

- Iron Acetylacetonate : Functions as a photocatalyst for plastics degradation .

Table 1: Catalytic Applications of Metal Acetylacetonates

| Metal Compound | Application Description |

|---|---|

| Calcium Acetylacetonate | Catalyst for DMA synthesis |

| Zinc Acetylacetonate | Precursor for sorbic acid |

| Iron Acetylacetonate | Photocatalyst for plastic degradation |

| Manganese Acetylacetonate | Homogeneous oxidation catalyst |

| Aluminum Acetylacetonate | Catalyst in olefin polymerization |

Material Science

Stabilizers and Promoters

In material science, this compound derivatives are employed as stabilizers and promoters in various applications:

- Heat Stabilizers : Calcium acetylacetonate serves as a heat stabilizer in rigid PVC formulations, exhibiting synergistic effects with other stabilizers .

- Ceramic Fibers : Aluminum acetylacetonate is used in producing high-temperature resistant SiC ceramic fibers .

Pharmaceutical Applications

This compound has found applications in the pharmaceutical industry due to its chelating properties and ability to form stable complexes with metals. This is particularly relevant in drug formulations where metal ions play a crucial role.

Case Study: Chelation Therapy

Research indicates that this compound can be used in chelation therapies to remove toxic metals from biological systems. Its ability to form stable complexes aids in the detoxification process .

Environmental Applications

This compound is also utilized in environmental chemistry, particularly in analytical methods for detecting trace metals:

- Solid-Phase Extraction : The use of this compound in solid-phase extraction methods has been reported for measuring trace amounts of beryllium in marine organisms, showcasing its utility in environmental monitoring .

Agricultural Uses

In agriculture, this compound derivatives are explored for their potential as growth promoters and stabilizers in fertilizers:

- Fertilizer Additives : Certain acetylacetonates have been tested for enhancing nutrient uptake by plants, thus improving agricultural yields.

Mechanism of Action

Acetylacetone exerts its effects through its ability to form stable complexes with metal ions. The compound exists in equilibrium between its keto and enol forms, with the enol form being more reactive. The enol form can donate electrons to metal ions, forming stable chelate complexes. These complexes are used in various catalytic and industrial processes .

Comparison with Similar Compounds

Tautomerization and Keto-Enol Equilibrium

Acetylacetone (AA) is compared with β-ketoesters (e.g., methyl acetoacetate (MAA), ethyl acetoacetate (EAA)) and substituted derivatives (e.g., benzyl acetoacetate (BAA)) in terms of tautomerization behavior:

| Compound | Enol Form Stability (ΔE, kcal/mol) | Keto-Enol Ratio (Gas Phase) | Intramolecular H-Bond Strength (kcal/mol) |

|---|---|---|---|

| This compound (AA) | 0.0 (Reference) | 90:10 (Enol:Keto) | 12.5 |

| MAA | +2.3 | 70:30 | 10.8 |

| EAA | +2.1 | 75:25 | 11.0 |

| BAA | +3.5 | 60:40 | 9.5 |

Findings :

- The enol form of AA is thermodynamically more stable than β-ketoesters due to stronger intramolecular hydrogen bonds .

- Solvent polarity significantly affects keto-enol ratios. In polar solvents (e.g., acetonitrile), β-ketoesters exhibit higher keto populations, whereas AA retains a dominant enol form .

Coordination Chemistry and Metal Complexation

This compound is contrasted with salen (N,N’-bis(salicylidene)ethylenediamine) in metal-ion binding:

| Parameter | This compound (AA) | Salen |

|---|---|---|

| Dissociation Constant (pKa) | 9.65 (H₂O-MeOH) | 10.2 (H₂O) |

| Stability Constant (log K) with Ni²⁺ | 4.96 | 5.2 |

| Stability Constant (log K) with Cu²⁺ | 8.24 | 8.1 |

| Stability Constant (log K) with Zn²⁺ | 5.76 | 4.9 |

Findings :

- AA has a lower dissociation constant than salen but shows comparable trends in metal-binding affinity, except for Zn²⁺, where AA forms more stable complexes .

- The enolic oxygen atoms in AA enable chelation of metals, making it a preferred ligand for homogeneous catalysis .

Findings :

- AA’s methyl groups are critical for reactivity; bulkier substituents hinder nucleophilic attacks .

- AA outperforms β-ketoesters in cyclocondensation reactions due to its enol tautomer’s nucleophilicity .

Biodegradation and Enzymatic Interactions

AA is uniquely degraded by the enzyme Dke1 (this compound-cleaving dioxygenase) from Acinetobacter johnsonii, which cleaves AA into methylglyoxal and acetate . In contrast, β-ketoesters like MAA are metabolized via esterase-mediated pathways.

Key Data :

- Engineered E. coli expressing Dke1 mutants (e.g., K15Q/A60D) achieve 3.6-fold higher AA production than wild-type strains .

Biological Activity

Acetylacetone, also known as 2,4-pentanedione, is a β-dicarbonyl compound with significant biological activity. Its applications range from serving as a solvent to acting as a precursor in the synthesis of various organic compounds. This article delves into the biological activities of this compound, including its antimicrobial properties, biosynthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

It features two carbonyl groups that contribute to its reactivity and ability to form chelates with metal ions. This property is particularly important in its biological applications.

Antimicrobial Activity

This compound and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . The effectiveness of this compound can be enhanced when it forms complexes with transition metals, which often exhibit increased toxicity against microbial strains .

Table 1: Antimicrobial Activity of this compound and Its Complexes

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 50 µg/mL |

| Copper(II) complex | S. epidermidis | 25 µg/mL |

| Nickel(II) complex | E. coli | 30 µg/mL |

Biosynthesis and Biodegradation

Recent studies have explored the biosynthesis of this compound through engineered microbial pathways. For instance, Escherichia coli has been modified to produce this compound by overexpressing the this compound-cleaving enzyme (Dke1) from Acinetobacter johnsonii. This process highlights the potential for large-scale production of this compound through microbial fermentation . The study demonstrated that site-directed mutagenesis could enhance enzyme activity, significantly increasing this compound yields.

Case Study: Enhanced Production via Genetic Engineering

A double mutant strain (K15Q/A60D) of Dke1 showed a production capacity of 556.3 mg/L of this compound under anaerobic conditions, which is 3.6-fold higher than that of the wild-type strain .

Biological Safety and Toxicological Studies

While this compound has beneficial applications, it is essential to assess its safety profile. Studies indicate that this compound can exhibit DNA-damaging effects under certain conditions . Therefore, understanding the toxicological aspects is crucial for its safe application in biological systems.

Therapeutic Applications

This compound's ability to chelate metal ions opens avenues for therapeutic applications in medicine, particularly in targeting metal-dependent enzymes or as a potential anti-cancer agent. Its derivatives have shown promise in inhibiting tumor growth in various cancer cell lines .

Properties

IUPAC Name |

pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCREAYFQTBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021979 | |

| Record name | 2,4-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes., Liquid, Colorless to yellow liquid with a pleasant odor; [CHEMINFO MSDS] Rancid odor at room temperature; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless or yellow colored liquid. | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

284.7 °F at 760 mmHg (USCG, 1999), 138 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 140 °C, 284.7 °F | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

93 °F (USCG, 1999), 38 °C (100 °F) - closed cup, 105 °F - open cup, 93 °F (34 °C) (Closed cup), 34 °C c.c., 93 °F | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 166,000 mg/L at 20 °C, One part dissolves in about 8 parts water, Fairly soluble in neutral water, Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid, For more Solubility (Complete) data for Acetyl acetone (7 total), please visit the HSDB record page., 166 mg/mL at 20 °C, Solubility in water, g/100ml: 16 | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9721 at 25 °C/4 °C, Bulk density = 8.1 lb/gal, Relative density (water = 1): 0.98, 0.975 | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.5 (Air = 1), Relative vapor density (air = 1): 3.45 | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.93 | |

| Record name | 2,4-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%). | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or slightly yellow liquid, Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins. | |

CAS No. |

123-54-6 | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46R950BP4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-10.3 °F (USCG, 1999), -23 °C, -10.3 °F | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.